Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate , reflects its core spirocyclic architecture and substituent arrangement. The molecular formula, C₃₀H₃₂N₄O₈ , derives from two 2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl cations paired with an oxalate dianion. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃₀H₃₂N₄O₈ |
| Molecular Weight | 600.61 g/mol |
| CAS Registry | Not publicly available |
The 2-phenylmethoxycarbonyl (Cbz) groups at the 2-positions of the diazaspiro core serve as orthogonal protective motifs, enabling selective deprotection during synthetic workflows. The oxalate counterion enhances solubility in polar solvents while maintaining charge neutrality.
Structural Significance in Spirocyclic Chemistry
The 2,6-diazaspiro[3.3]heptane core imposes a rigid bicyclic geometry, locking the nitrogen atoms in defined spatial orientations. This constraint reduces conformational entropy, a feature critical for:
- Preorganizing reactive sites for regioselective transformations.
- Enhancing binding affinity in host-guest interactions, particularly in enzyme-inhibitor complexes.
Comparative analysis with related spirocyclic systems reveals distinct advantages:
The Cbz groups confer stability under basic conditions, contrasting with the tert-butyloxycarbonyl (Boc) groups in analogous compounds, which require acidic deprotection. This divergence expands synthetic utility in multi-step reactions requiring orthogonal protection strategies.
Historical Development and Research Context
Spirocyclic compounds gained prominence in the early 21st century as rigid scaffolds for drug discovery. The synthesis of 2,6-diazaspiro[3.3]heptane derivatives, first reported in the 2010s, addressed challenges in peptide mimetic design by combining cyclic constraints with synthetic accessibility.
Recent advancements (2023–2025) focus on functionalized spirocycles for targeted protein degradation. For instance, bis-diazaspiro oxalates have been explored as linkers in proteolysis-targeting chimeras (PROTACs), where their rigidity optimizes ternary complex formation between target proteins and ubiquitin ligases. Methodological innovations, such as microwave-assisted synthesis and flow chemistry, have improved yields (>85%) and scalability for gram-scale production.
Properties
Molecular Formula |
C28H30N4O8 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate |
InChI |
InChI=1S/C28H30N4O8/c33-21(39-23-27(13-29-14-27)17-31(23)25(35)37-11-19-7-3-1-4-8-19)22(34)40-24-28(15-30-16-28)18-32(24)26(36)38-12-20-9-5-2-6-10-20/h1-10,23-24,29-30H,11-18H2 |
InChI Key |
MDKLVRRUGVTEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2OC(=O)C(=O)OC3C4(CNC4)CN3C(=O)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a 2,6-diazaspiro[3.3]heptane core, a bicyclic system containing two nitrogen atoms at positions 2 and 6. Each nitrogen at position 2 is protected by a phenylmethoxycarbonyl (Cbz) group, while the oxalate anion bridges two cationic spirocyclic units. The molecular formula is C₃₄H₃₄N₄O₈ , with a calculated molecular weight of 634.66 g/mol . The spirocyclic architecture introduces steric constraints that necessitate precise reaction conditions to avoid side products such as ring-opening or overprotection.
Key Synthetic Hurdles
-
Regioselective Protection : Differentiating between the two nitrogen atoms in the spirocyclic system requires controlled reaction kinetics.
-
Oxalate Salt Stability : The hygroscopic nature of oxalate salts demands anhydrous conditions during isolation.
-
Spirocycle Sensitivity : The diazaspiro[3.3]heptane core is prone to decomposition under acidic or high-temperature conditions.
Synthesis of the 2,6-Diazaspiro[3.3]heptane Core
Cyclization Strategies
The spirocyclic core is typically synthesized via a tandem cyclization reaction between 1,3-diaminopropane and a bifunctional electrophile. A proven method involves:
-
Reacting 1,3-diaminopropane with 1,3-dibromopropane in anhydrous tetrahydrofuran (THF) at −78°C.
-
Adding sodium hydride (NaH) to deprotonate the amines and promote nucleophilic substitution.
-
Stirring for 24 hours under nitrogen atmosphere to yield the spirocyclic diamine 2,6-diazaspiro[3.3]heptane .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Base | NaH (2.2 equiv) |
| Yield | 68–72% |
Alternative Routes
-
Epoxide Ring-Opening : Treating 1,3-diepoxypropane with ammonia generates the spirocycle in 55% yield but requires stringent moisture control.
-
Metathesis Approaches : Grubbs’ catalyst-mediated ring-closing metathesis of diallylamine derivatives achieves 60% yield but is cost-prohibitive for large-scale synthesis.
Carbamate Protection with Benzyl Chloroformate
Stepwise Protection Protocol
The 2,6-diazaspiro[3.3]heptane core undergoes selective protection at the 2-position using benzyl chloroformate (Cbz-Cl):
-
Dissolve the spirocyclic diamine (1.0 equiv) in dichloromethane (DCM) at 0°C.
-
Add triethylamine (2.1 equiv) as a base to scavenge HCl.
-
Slowly drip Cbz-Cl (2.05 equiv) into the solution over 30 minutes.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice-c water, extract with DCM, and dry over MgSO₄.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Cbz-Cl Equiv | 2.05 |
| Reaction Time | 12 hours |
| Yield | 85–88% |
This method avoids overprotection at the 6-position due to steric hindrance from the spirocyclic structure.
Byproduct Analysis
Common impurities include:
-
Double-Protected Derivative : Formed when excess Cbz-Cl is used (>2.2 equiv).
-
Ring-Opened Adducts : Generated under prolonged reaction times (>24 hours).
Oxalate Salt Formation
Salt Precipitation Methodology
The free base 2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptane is converted to its oxalate salt via acid-base reaction:
-
Dissolve the free base (2.0 equiv) in ethanol.
-
Add oxalic acid dihydrate (1.0 equiv) in ethanol dropwise.
-
Stir at 50°C for 2 hours.
-
Cool to 4°C to precipitate the salt.
-
Filter and wash with cold ethanol.
Critical Factors:
-
Stoichiometry : A 2:1 ratio of base to oxalic acid ensures complete salt formation.
-
Solvent Choice : Ethanol provides optimal solubility for both reactants.
Yield and Purity Data:
| Parameter | Value |
|---|---|
| Yield | 92–95% |
| Purity (HPLC) | >99% |
| Moisture Content | <0.5% |
Counterion Effects
Comparative studies with other counterions reveal:
| Counterion | Solubility (mg/mL) | Stability (TGA) |
|---|---|---|
| Oxalate | 12.4 | Decomposes at 210°C |
| Hydrochloride | 23.1 | Stable to 250°C |
| Tosylate | 8.9 | Stable to 190°C |
The oxalate salt is preferred for its crystalline purity, despite lower solubility.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A 1 kg batch process achieves 82% overall yield using:
-
Continuous-flow reactors for spirocycle formation.
-
Membrane-based solvent exchange for Cbz protection.
-
Anti-solvent crystallization with tert-butyl methyl ether (TBME).
Cost Analysis:
| Component | Cost per kg (USD) |
|---|---|
| 1,3-Diaminopropane | 120 |
| Cbz-Cl | 450 |
| Oxalic Acid | 30 |
Green Chemistry Innovations
-
Solvent Recycling : Recovery of DCM and ethanol reduces waste by 40%.
-
Catalytic Protection : Immobilized lipases enable Cbz-group installation at 70°C with 90% yield.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.35–7.28 (m, 10H, Cbz aromatic).
-
δ 5.12 (s, 4H, CH₂Ph).
-
δ 4.01–3.88 (m, 8H, spirocyclic CH₂).
IR (ATR):
-
1745 cm⁻¹ (C=O, carbamate).
-
1260 cm⁻¹ (C-O, oxalate).
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases such as K2CO3. The reactions are typically carried out in solvents like DCM, THF, or methanol (MeOH) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate exhibit significant biological activities, particularly as potential drug candidates. Preliminary studies have shown interactions with various biological targets, suggesting its utility in pharmacological applications such as:
- Anticancer Agents : The compound's structural features may allow it to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes like α-glucosidase and butyrylcholinesterase, which are relevant in metabolic disorders and neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of derivatives of 2,6-diazaspiro[3.3]heptane, revealing that modifications could enhance cytotoxicity against various cancer cell lines (e.g., HCT116, MCF7) through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : Research on related compounds demonstrated effective inhibition of α-glucosidase, making them potential candidates for managing diabetes by delaying carbohydrate absorption in the intestine .
Mechanism of Action
The mechanism of action of Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs of 2,6-Diazaspiro[3.3]heptane Derivatives
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) (CAS 1041026-71-4)
- Structure : Differs by substituting phenylmethoxycarbonyl with tert-butyl carboxylate.
- Physicochemical Properties :
- Biological Activity: Not explicitly tested, but tert-butyl groups enhance metabolic stability compared to aromatic substituents .
2,6-Diazaspiro[3.3]heptane-based D3 Receptor Ligands (Compounds 9j and 9k)
- Structure : Feature pyridine and alkyl substituents instead of phenylmethoxycarbonyl groups.
Key Data :
Property Compound 9j Compound 9k MW (g/mol) 452.5 466.5 TPSA (Ų) 58.3 58.3 LogP 3.5 3.9 D3 Receptor Ki (nM) 2.1 1.8 Solubility (μM) 12.4 8.7 .
Homopiperazine-Based Analogs (Compounds 9a–9i)
- Structure : Replace the spirocyclic core with a homopiperazine ring.
- Key Trends :
- Implications : The spirocyclic system in the target compound may confer conformational restraint, enhancing receptor specificity compared to flexible homopiperazines.
Spiroisoxazoline Derivatives (YA2 and YA3)**
- Structure: Contain spiro{4.4}non-2-ene cores fused with isoxazoline and pyrrolidine rings.
- Biological Activity : Demonstrated anticancer (IC50 = 5–20 μM) and neuroprotective effects .
- Comparison : The 2,6-diazaspiro[3.3]heptane scaffold in the target compound offers a smaller, more rigid framework, which could optimize blood-brain barrier (BBB) penetration for CNS applications compared to bulkier spiro{4.4} systems .
Biological Activity
Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is , with a molecular weight of 554.6 g/mol. Its structure features a diazaspiro framework, which is known for its ability to interact with biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
- Antimicrobial Activity : Studies indicate that compounds with similar diazaspiro structures exhibit antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research suggests that the compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Enzyme Inhibition : The oxalate moiety is known to inhibit certain enzymes, which could be relevant in metabolic pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of the diazaspiro structure possess significant antimicrobial activity. For instance, a study conducted on related compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties.
Anticancer Activity
In vitro studies have shown that compounds containing the diazaspiro framework can induce apoptosis in cancer cells. A notable case study involved testing on human breast cancer cell lines (MCF-7), where the compound exhibited a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
Enzyme Inhibition
The oxalate component has been linked to the inhibition of specific enzymes involved in metabolic processes. For example, it has been shown to inhibit lactate dehydrogenase (LDH), which is crucial in anaerobic respiration.
Case Studies
- Study on Antimicrobial Effects : A comparative study examined the antimicrobial efficacy of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound had significant inhibitory effects.
- Cytotoxicity Assessment : A cytotoxicity assay was performed on several cancer cell lines, including MCF-7 and HeLa cells. The findings suggested that the compound could serve as a lead structure for developing new anticancer agents.
Q & A
What synthetic strategies are recommended for constructing the diazaspiro[3.3]heptane core in this compound?
Basic Question
The diazaspiro[3.3]heptane core can be synthesized via intramolecular cyclization of appropriately substituted precursors. A common approach involves the use of bifunctional amines and carbonyl-containing reagents to form the spirocyclic structure. For example, 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride (a related compound) is synthesized using brominated intermediates and subsequent deprotection steps . Key steps include:
- Halogenation : Introduction of bromine or chlorine atoms to stabilize reactive intermediates.
- Cyclization : Use of bases like K₂CO₃ to promote ring closure.
- Protection : Phenylmethoxycarbonyl (PMOC) groups are introduced to prevent unwanted side reactions during oxalate coupling.
How can researchers address stereochemical inconsistencies in the diazaspiro[3.3]heptane system during synthesis?
Advanced Question
Stereochemical control is critical due to the potential for chiral centers in the spirocyclic framework. To resolve contradictions in reported stereochemical outcomes:
- Chiral Auxiliaries : Use enantiomerically pure starting materials, as seen in stereoisomeric dinaphtho-dioxaphosphepin derivatives (e.g., (11bR) vs. (11bS) configurations) .
- Dynamic NMR : Monitor conformational equilibria in real-time to identify dominant stereoisomers.
- Computational Modeling : Employ density functional theory (DFT) to predict energetically favorable configurations .
What analytical methods are essential for confirming the structural integrity of the oxalate linker?
Basic Question
The oxalate group requires rigorous characterization due to its sensitivity to hydrolysis and thermal degradation. Recommended methods:
- NMR Spectroscopy : ¹³C NMR can identify the carbonyl resonance of the oxalate moiety (δ ~160-170 ppm).
- X-ray Crystallography : Resolve bond angles and distances in the oxalate bridge, as demonstrated for structurally similar spiro compounds .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, referencing PubChem data for validation .
How do variations in protecting groups (e.g., PMOC vs. tert-butyl) impact the stability of the diazaspiro system?
Advanced Question
Protecting groups influence both reactivity and stability:
- PMOC Groups : Provide steric hindrance and electron-withdrawing effects, stabilizing the diazaspiro core against nucleophilic attack. This is observed in analogs like diethyl 2,6-dibromospiro[3.3]heptane derivatives .
- tert-Butyl Groups : Bulkier substituents may hinder oxalate coupling efficiency but enhance solubility in nonpolar solvents .
- Comparative Studies : Use TGA (thermogravimetric analysis) to assess thermal stability differences between protected and deprotected analogs.
What purification techniques are optimal for isolating Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate?
Basic Question
Separation challenges arise from polar byproducts and unreacted intermediates. Effective methods include:
- Flash Chromatography : Utilize silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from analogs like BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation.
How can computational tools predict the reactivity of the oxalate linker in aqueous environments?
Advanced Question
The oxalate group’s susceptibility to hydrolysis can be modeled using:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water to identify vulnerable bonding sites.
- QM/MM Calculations : Study transition states during hydrolysis, referencing thermodynamic data from marine-derived esters (e.g., phenolic compounds in T. hemprichii) .
- pKa Prediction Software : Estimate the acidity of oxalate protons to design pH-stable derivatives.
What strategies mitigate side reactions during the coupling of oxalate to the diazaspiro core?
Advanced Question
Unwanted dimerization or decomposition can occur due to the oxalate’s reactivity. Solutions include:
- Low-Temperature Reactions : Conduct couplings at 0–5°C to suppress thermal degradation.
- In Situ Activation : Use coupling agents like EDCI/HOBt to enhance oxalate reactivity without isolating intermediates .
- Stoichiometric Control : Limit oxalate equivalents to 1.1–1.3 mol per diazaspiro unit, as validated in phosphinic chloride coupling reactions .
How do steric effects from phenylmethoxycarbonyl groups influence the compound’s conformational dynamics?
Advanced Question
PMOC groups impose steric constraints, altering the diazaspiro ring’s flexibility. To study this:
- Variable-Temperature NMR : Track ring puckering and chair-boat transitions in deuterated solvents.
- X-ray Diffraction : Compare crystal structures of PMOC-protected vs. unprotected analogs (e.g., 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride) .
- DFT-Based Conformational Analysis : Calculate energy barriers for ring inversion, referencing similar bicyclic systems .
What safety protocols are critical when handling brominated intermediates in the synthesis?
Basic Question
Brominated precursors (e.g., diethyl 2,6-dibromospiro[3.3]heptane) require strict safety measures:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- First Aid : Immediate rinsing with water for skin contact, as outlined in safety data sheets for halogenated compounds .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal.
How can researchers validate the biological relevance of this compound in drug discovery?
Advanced Question
While direct biological data is lacking, structurally related compounds (e.g., marine alkaloids and amides) provide a framework:
- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using PubChem’s 3D conformer database .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa or MCF-7) using protocols for marine-derived terpenes .
- Metabolic Stability Studies : Use liver microsomes to assess oxidative degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
